molecular formula C13H30N2O3Si B8016509 Tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate

Tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate

Cat. No.: B8016509
M. Wt: 290.47 g/mol
InChI Key: NPGTUAQNFJISDI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate is a chemical compound that features a tert-butyl group, a tert-butyldimethylsilyloxy group, and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate typically involves multiple steps:

    Protection of Ethanolamine: The initial step involves the protection of ethanolamine with tert-butyldimethylsilyl chloride to form tert-butyldimethylsilyloxyethanol.

    Formation of Hydrazinecarboxylate: The protected ethanolamine is then reacted with tert-butyl carbazate to form the desired hydrazinecarboxylate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarboxylates.

Scientific Research Applications

Tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted side reactions, while the hydrazinecarboxylate moiety can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbazate: A related compound used as a protecting group for amines.

    Tert-butyldimethylsilyloxyethanol: A precursor in the synthesis of the target compound.

    2-(tert-Butyldimethylsilyloxy)ethanol: Another related compound with similar protective properties.

Uniqueness

Tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate is unique due to its combination of a hydrazinecarboxylate moiety and a tert-butyldimethylsilyloxy group, which provides both stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N2O3Si/c1-12(2,3)18-11(16)15-14-9-10-17-19(7,8)13(4,5)6/h14H,9-10H2,1-8H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGTUAQNFJISDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (E)-tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethylidene)hydrazinecarboxylate (5.1 g, 17.71 mmol) and Pd/C (0.5 g, 10%) in MeOH (100 mL) was stirred under 1 atm H2 at room temperature for 1 h. The solid was filtered off and the filtrate was concentrated. The residue was purified by silica gel chromatography eluting with EtOAc/petroleum ether (5:1) to give tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate (2.8 g, 55% yield) as colorless oil. LCMS (ESI) m/z: 235.3 [M-56+H+].
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

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